molecular formula C21H21N3O2 B3013962 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1396858-86-8

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No. B3013962
CAS RN: 1396858-86-8
M. Wt: 347.418
InChI Key: PYRITRCHZHHMQO-UHFFFAOYSA-N
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Description

The compound "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar isoxazole derivatives have been synthesized and studied for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties . These compounds are characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, and various substituents that can significantly alter their chemical and biological behavior.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole and the formal [3 + 2] cycloaddition to obtain pyrrole-3-carboxamide derivatives . The synthesis of the related compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved a multi-step process including N1-arylation and conversion to diethylamide . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, Mass, and IR spectral studies, as well as X-ray crystallography . For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined to understand its inhibitory effects on cancer cell proliferation . The structure of the compound "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" would likely be elucidated using similar techniques to understand its conformation and potential interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation . The reactivity of the isoxazole ring can be exploited to introduce different functional groups, which can lead to a diverse range of biological activities. The chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrates the versatility of isoxazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets . The specific properties of "5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide" would need to be determined experimentally, but insights can be gained from the study of similar compounds.

Scientific Research Applications

Heterocyclic Compound Research

Diverse Directions of Heterocyclizations Research on heterocyclic compounds, including derivatives of isoxazoles and pyrazoles, reveals diverse chemical reactions yielding compounds with potential pharmacological activities. A study highlighted various cyclization reactions producing regio-isomeric compounds with potential utility in drug development and synthetic chemistry (Rudenko et al., 2011).

Functionalization Reactions of Heterocyclic Acids The functionalization of heterocyclic acids, including those related to pyrazole and pyridine derivatives, has been explored for creating new compounds with diverse biological activities. This research often aims at synthesizing novel molecules that can be further tested for various biological and pharmacological properties (Yıldırım et al., 2005).

Cycloaddition Reactions for Functionalized Derivatives Cycloaddition reactions represent a fundamental method in the synthesis of heterocyclic compounds, including isoxazole derivatives. These reactions are key for accessing a wide range of functionalized molecules with potential application in material science and as pharmacological agents (Cao et al., 2019).

Novel Synthesis Methods for Heterocyclic Derivatives Innovative synthesis methods for heterocyclic derivatives, such as isoxazolines and isoxazoles, have been developed to enhance the efficiency and yield of these compounds. These methods have significant implications for the development of new materials and drugs (Rahmouni et al., 2014).

properties

IUPAC Name

5-cyclopropyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(19-14-20(26-23-19)17-9-10-17)24(15-18-8-4-5-12-22-18)13-11-16-6-2-1-3-7-16/h1-8,12,14,17H,9-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRITRCHZHHMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

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